molecular formula C22H28N2O3 B4773103 methyl 4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}benzoate

methyl 4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}benzoate

Cat. No. B4773103
M. Wt: 368.5 g/mol
InChI Key: ZZCUMIMCWPHVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}benzoate, also known as MBHP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of methyl 4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}benzoate is not fully understood, but it is believed to involve the modulation of neurotransmitter release in the brain. Specifically, methyl 4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}benzoate has been found to enhance the release of dopamine and norepinephrine by inhibiting their reuptake into presynaptic neurons. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can then bind to their respective receptors and elicit a range of physiological effects.
Biochemical and Physiological Effects:
methyl 4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}benzoate has been found to exhibit a range of biochemical and physiological effects, including enhanced dopamine and norepinephrine release, increased locomotor activity, and improved cognitive function. Additionally, methyl 4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}benzoate has been found to exhibit anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using methyl 4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}benzoate in lab experiments is its ability to enhance neurotransmitter release, which can be useful for studying the effects of specific neurotransmitters on behavior and physiology. Additionally, methyl 4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}benzoate has been found to exhibit relatively low toxicity and is well-tolerated in animal models. However, one of the limitations of using methyl 4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}benzoate is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the bloodstream.

Future Directions

There are a number of future directions for research on methyl 4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}benzoate. One area of interest is in the development of new analogs of the compound that may exhibit improved pharmacokinetic properties or enhanced therapeutic potential. Additionally, further studies are needed to fully elucidate the mechanism of action of methyl 4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}benzoate and to determine its potential applications in the treatment of mood disorders and other neurological conditions.
Conclusion:
In conclusion, methyl 4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis of methyl 4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}benzoate involves the condensation of 4-benzyl-3-(2-hydroxyethyl)-1-piperazine with methyl 4-formylbenzoate, and the resulting compound has been found to exhibit a range of biochemical and physiological effects. While there are some limitations to using methyl 4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}benzoate in lab experiments, there are also a number of potential future directions for research on this compound.

Scientific Research Applications

Methyl 4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}benzoate has been extensively studied for its potential applications in scientific research. One of the primary areas of interest has been in the field of neuroscience, where methyl 4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}benzoate has been found to exhibit a range of effects on the central nervous system. Specifically, methyl 4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}benzoate has been found to enhance the release of dopamine and norepinephrine, two neurotransmitters that play a key role in regulating mood, motivation, and attention.

properties

IUPAC Name

methyl 4-[[4-benzyl-3-(2-hydroxyethyl)piperazin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-27-22(26)20-9-7-19(8-10-20)15-23-12-13-24(21(17-23)11-14-25)16-18-5-3-2-4-6-18/h2-10,21,25H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCUMIMCWPHVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCN(C(C2)CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[4-benzyl-3-(2-hydroxyethyl)piperazin-1-yl]methyl}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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